molecular formula C11H16FN B13976603 (R)-1-(3-Fluorophenyl)pentan-1-amine

(R)-1-(3-Fluorophenyl)pentan-1-amine

Katalognummer: B13976603
Molekulargewicht: 181.25 g/mol
InChI-Schlüssel: OXFNDJHCDJMSLH-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1-(3-Fluorophenyl)pentan-1-amine is a chiral amine compound characterized by the presence of a fluorine atom on the phenyl ring and a pentyl chain attached to the amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Fluorophenyl)pentan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 3-fluorobenzaldehyde.

    Reductive Amination: The key step involves the reductive amination of 3-fluorobenzaldehyde with a suitable amine source, such as pentylamine, in the presence of a reducing agent like sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or enzymatic resolution, to obtain the desired ®-enantiomer.

Industrial Production Methods

In an industrial setting, the production of ®-1-(3-Fluorophenyl)pentan-1-amine may involve:

    Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Automated Chiral Resolution: Employing high-throughput chiral chromatography systems for large-scale separation of enantiomers.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(3-Fluorophenyl)pentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

®-1-(3-Fluorophenyl)pentan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in neurological disorders.

    Industry: Utilized in the development of novel materials and catalysts.

Wirkmechanismus

The mechanism of action of ®-1-(3-Fluorophenyl)pentan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-1-(3-Fluorophenyl)pentan-1-amine: The enantiomer of the compound with different stereochemistry.

    1-(3-Chlorophenyl)pentan-1-amine: A similar compound with a chlorine atom instead of fluorine.

    1-(3-Fluorophenyl)butan-1-amine: A compound with a shorter butyl chain.

Uniqueness

®-1-(3-Fluorophenyl)pentan-1-amine is unique due to its specific chiral configuration and the presence of a fluorine atom, which imparts distinct physicochemical properties and biological activities compared to its analogs.

Eigenschaften

Molekularformel

C11H16FN

Molekulargewicht

181.25 g/mol

IUPAC-Name

(1R)-1-(3-fluorophenyl)pentan-1-amine

InChI

InChI=1S/C11H16FN/c1-2-3-7-11(13)9-5-4-6-10(12)8-9/h4-6,8,11H,2-3,7,13H2,1H3/t11-/m1/s1

InChI-Schlüssel

OXFNDJHCDJMSLH-LLVKDONJSA-N

Isomerische SMILES

CCCC[C@H](C1=CC(=CC=C1)F)N

Kanonische SMILES

CCCCC(C1=CC(=CC=C1)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.